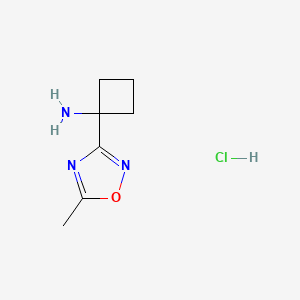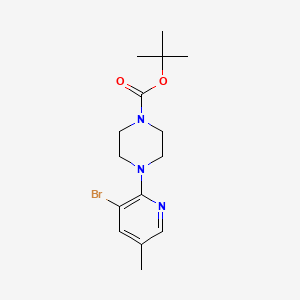
叔丁基 4-(3-溴-5-甲基吡啶-2-基)哌嗪-1-甲酸酯
描述
“tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H22BrN3O2 . It has a molecular weight of 400.27 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate” has been analyzed using X-ray diffraction . The InChI code for the compound is 1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4 .
Physical and Chemical Properties Analysis
“tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate” is a solid at room temperature . It has a melting point of 90 - 92°C .
科学研究应用
合成和表征
叔丁基 4-(3-溴-5-甲基吡啶-2-基)哌嗪-1-甲酸酯及其衍生物通常因其化学性质而被合成和表征。例如,Sanjeevarayappa 等人(2015 年)使用缩合反应合成了一种相关化合物,然后通过各种光谱技术和单晶 X 射线衍射数据对其进行表征 (Sanjeevarayappa 等人,2015 年)。类似地,Gumireddy 等人(2021 年)使用改进的 Bruylants 方法制备了一种空间拥挤的哌嗪衍生物,突出了其新颖的化学性质和药理上有用的核心 (Gumireddy 等人,2021 年)。
生物学评价
这些化合物也因其生物活性而受到评价。Sanjeevarayappa 等人合成的化合物经过筛选,具有体外抗菌和驱虫活性,显示出中等驱虫活性 (Sanjeevarayappa 等人,2015 年)。
分子结构分析
对分子结构的详细分析是研究这些化合物的常见方面。例如,Mamat 等人(2012 年)报告了一种相关哌嗪羧酸酯的晶体和分子结构,讨论了这种类型化合物的典型键长和键角 (Mamat 等人,2012 年)。
防腐性能
研究还扩展到防腐性能的调查。Praveen 等人(2021 年)研究了一种新型叔丁基哌嗪-1-甲酸酯衍生物在腐蚀环境中对碳钢的防腐行为,发现了大量的抑制效率 (Praveen 等人,2021 年)。
安全和危害
作用机制
Target of Action
This compound is often used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
As an intermediate in organic synthesis, its mode of action would largely depend on the specific chemical reactions it is involved in .
Biochemical Pathways
As an intermediate in organic synthesis, it may be involved in a variety of biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As an intermediate in organic synthesis, its pharmacokinetic properties would likely depend on the specific compounds it is synthesized into .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the specific compounds it is synthesized into .
Action Environment
As an intermediate in organic synthesis, these factors would likely depend on the specific reaction conditions .
生化分析
Biochemical Properties
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate: plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The interactions between tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate and biomolecules are primarily mediated through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate can modulate the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate involves its binding interactions with target biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. It may also interact with transcription factors, influencing gene expression. The binding interactions are typically mediated through hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme or compound-protein complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity. High doses of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate may result in adverse effects, including toxicity and organ damage .
Metabolic Pathways
tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate is an essential factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-11-9-12(16)13(17-10-11)18-5-7-19(8-6-18)14(20)21-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNRNZIQONRTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675392 | |
| Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-02-2 | |
| Record name | tert-Butyl 4-(3-bromo-5-methylpyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



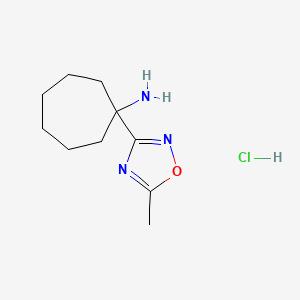


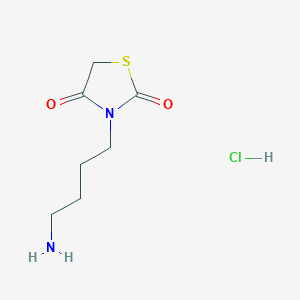
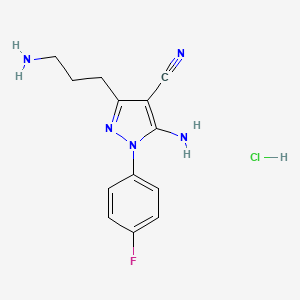
![ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1372306.png)


![1-[4-(1-aminoethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B1372310.png)

![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
